molecular formula C18H18N2O5S2 B2417210 (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-57-2

(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

カタログ番号: B2417210
CAS番号: 683237-57-2
分子量: 406.47
InChIキー: FOTVGKHAIBBOFS-HNENSFHCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3,5-dimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-20-15-6-5-14(27(4,22)23)10-16(15)26-18(20)19-17(21)11-7-12(24-2)9-13(8-11)25-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTVGKHAIBBOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-3,5-Dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Research indicates that compounds containing thiazole moieties exhibit various biological activities, including anticancer properties. The thiazole ring contributes to the compound's ability to interact with biological targets, such as proteins involved in cell signaling pathways.

  • Antiproliferative Activity : Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative effects .
  • Protein Interaction : Molecular dynamics simulations suggest that these compounds may interact with target proteins primarily through hydrophobic contacts, which are crucial for their biological activity .

Biological Activity Data

The following table summarizes the biological activity findings related to (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide and related compounds:

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
(Z)-3,5-Dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamideA-431 (human epidermoid carcinoma)< 10Inhibition of cell proliferation via protein interaction
Similar Thiazole DerivativeJurkat (T-cell leukemia)7.62Apoptosis induction through Bcl-2 pathway inhibition
Other Thiazole CompoundsHT-29 (colon cancer)4.17Antitumor activity via MDM2-p53 interaction

Case Studies

  • In Vitro Studies : A series of in vitro studies demonstrated the effectiveness of thiazole derivatives in inhibiting tumor growth across various human cancer cell lines. For example, a compound structurally similar to (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide showed promising results against the A-431 cell line with an IC50 value significantly lower than standard chemotherapy agents like doxorubicin .
  • Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds bind to specific protein targets. The presence of electron-donating groups on the phenyl ring was found to enhance binding affinity and biological activity .

科学的研究の応用

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that the presence of the benzothiazole moiety enhances the cytotoxic effects against various cancer cell lines. Specifically, compounds similar to (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide have shown promising results in inhibiting tumor growth.

Case Study: Cytotoxicity against Cancer Cell Lines

A study evaluated the anticancer efficacy of several benzothiazole derivatives, including those with similar structural frameworks. The results demonstrated significant growth inhibition in cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The structure-activity relationship (SAR) analysis indicated that substituents on the benzothiazole ring significantly influence potency, with electron-withdrawing groups enhancing activity .

CompoundCell LineIC50 (µM)
Compound AMCF-76.14
Compound BHepG25.71
Compound CPC34.50

Anticonvulsant Properties

The anticonvulsant potential of benzothiazole derivatives has also been explored. The compound (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit similar properties based on the activity of related compounds.

Case Study: Seizure Models

In a picrotoxin-induced convulsion model, thiazole-integrated compounds showed significant anticonvulsant effects. For instance, one derivative demonstrated a median effective dose (ED50) of 18.4 mg/kg, indicating its potential as a therapeutic agent for seizure disorders . This suggests that modifications to the thiazole structure can lead to enhanced anticonvulsant activity.

Antimicrobial Activity

Benzothiazole derivatives are recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or cellular components, leading to inhibition of growth.

Case Study: Antibacterial Screening

Research involving various benzothiazole analogues revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. One study reported an IC50 value of 2.01 µM against Staphylococcus aureus for a related compound . This highlights the potential for developing new antibacterial agents from benzothiazole scaffolds.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been documented in numerous studies, suggesting that they can modulate inflammatory pathways effectively.

Case Study: In Vivo Inflammation Models

In an animal model of inflammation, compounds similar to (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates their potential utility in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be controlled to favor Z-isomer formation?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazole precursors and benzamide derivatives. Key steps include:
  • Refluxing intermediates (e.g., 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) with 3,5-dimethoxybenzoyl chloride in a mixed solvent system (e.g., acetic anhydride/acetic acid) under sodium acetate catalysis to stabilize the Z-configuration .
  • Monitoring reaction progress via TLC and optimizing reflux duration (typically 2–12 hours) to minimize E-isomer formation. The Z-isomer is favored by steric hindrance from the methylsulfonyl group and electronic effects of methoxy substituents .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1710 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches to confirm functional groups .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve methoxy protons (~3.8–4.0 ppm), aromatic protons in the benzothiazole ring (~6.5–8.5 ppm), and methylsulfonyl groups (~2.5–3.5 ppm). 13C^{13}C-NMR should show carbonyl carbons at ~165–175 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 386–403 for related analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., unexpected peaks in 1H^1H1H NMR) during characterization?

  • Methodological Answer : Contradictions may arise from tautomerism, residual solvents, or byproducts. Strategies include:
  • Variable Temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol equilibria) by acquiring spectra at higher temperatures .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity in the benzothiazole ring .
  • Recrystallization : Purify the compound using mixed solvents (e.g., DMF/water) to remove impurities contributing to anomalous peaks .

Q. What strategies are recommended for optimizing synthesis yield and regioselectivity in similar benzothiazole derivatives?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Factor Screening : Test variables (e.g., solvent polarity, catalyst loading, temperature) using factorial designs to identify critical parameters .
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., acetic anhydride/acetic acid ratio) to maximize yield. For example, increasing sodium acetate concentration from 0.5 g to 1.0 g improved yields by 15% in related syntheses .
  • Continuous-Flow Chemistry : Enhance reproducibility and reduce reaction times (e.g., 2 hours vs. 12 hours in batch processes) .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer : Use in silico tools for:
  • Docking Studies : Model interactions with enzymes (e.g., kinases) by aligning the methylsulfonyl and benzamide groups with active-site residues. Software like AutoDock Vina can predict binding affinities .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The benzothiazole ring’s electron-deficient nature may favor charge-transfer interactions .
  • MD Simulations : Assess stability in biological membranes, leveraging the compound’s high GI absorption and low blood-brain barrier permeability (as seen in analogs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。